Triisobutylamine Triisobutylamine Triisobutylamine is an organic base. Solubility and liquid-liquid equilibria of binary mixtures of triisobutylamine and water has been evaluated.
Triisobutylamine is a sterically hindered amine. The rate constants for H-atom abstraction from triisobutylamine has been evaluated.
Triisobutylamine is a clear pale yellow liquid. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 1116-40-1
VCID: VC20968802
InChI: InChI=1S/C12H27N/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
SMILES: CC(C)CN(CC(C)C)CC(C)C
Molecular Formula: C12H27N
Molecular Weight: 185.35 g/mol

Triisobutylamine

CAS No.: 1116-40-1

Cat. No.: VC20968802

Molecular Formula: C12H27N

Molecular Weight: 185.35 g/mol

* For research use only. Not for human or veterinary use.

Triisobutylamine - 1116-40-1

Specification

Description Triisobutylamine is an organic base. Solubility and liquid-liquid equilibria of binary mixtures of triisobutylamine and water has been evaluated.
Triisobutylamine is a sterically hindered amine. The rate constants for H-atom abstraction from triisobutylamine has been evaluated.
Triisobutylamine is a clear pale yellow liquid. (NTP, 1992)
CAS No. 1116-40-1
Molecular Formula C12H27N
Molecular Weight 185.35 g/mol
IUPAC Name 2-methyl-N,N-bis(2-methylpropyl)propan-1-amine
Standard InChI InChI=1S/C12H27N/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
Standard InChI Key IIFFFBSAXDNJHX-UHFFFAOYSA-N
SMILES CC(C)CN(CC(C)C)CC(C)C
Canonical SMILES CC(C)CN(CC(C)C)CC(C)C
Boiling Point 376.7 °F at 760 mm Hg (NTP, 1992)
191.5 °C
Flash Point 124.3 °F (NTP, 1992)
Melting Point -7.2 °F (NTP, 1992)
-21.8 °C

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